Aglaithioduline

説明

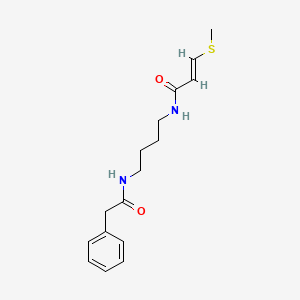

Aglaithioduline is a sulfur-containing bisamide compound isolated from the plant species Aglaia leptantha and Aglaia edulis . It functions as a histone deacetylase inhibitor (HDACi), targeting epigenetic mechanisms implicated in diseases such as rheumatoid arthritis (RA) and cancer . Structurally, it shares ~70% similarity with the synthetic HDACi SAHA (suberanilohydroxamic acid), a first-line drug for RA . This compound is notable for its oral bioavailability, high selectivity for HDAC isoforms, and low toxicity compared to other HDAC inhibitors .

特性

分子式 |

C16H22N2O2S |

|---|---|

分子量 |

306.4 g/mol |

IUPAC名 |

(E)-3-methylsulfanyl-N-[4-[(2-phenylacetyl)amino]butyl]prop-2-enamide |

InChI |

InChI=1S/C16H22N2O2S/c1-21-12-9-15(19)17-10-5-6-11-18-16(20)13-14-7-3-2-4-8-14/h2-4,7-9,12H,5-6,10-11,13H2,1H3,(H,17,19)(H,18,20)/b12-9+ |

InChIキー |

HHDWASZUEPJCND-FMIVXFBMSA-N |

異性体SMILES |

CS/C=C/C(=O)NCCCCNC(=O)CC1=CC=CC=C1 |

正規SMILES |

CSC=CC(=O)NCCCCNC(=O)CC1=CC=CC=C1 |

同義語 |

aglaithioduline |

製品の起源 |

United States |

類似化合物との比較

Structural and Molecular Properties

Aglaithioduline and SAHA share key pharmacophoric features, including a zinc-binding group (hydroxamic acid in SAHA vs. sulfur-containing moiety in this compound) and a hydrophobic cap for HDAC8 binding . However, differences in molecular weight (306.43 vs. 264.33 g/mol) and logP (2.12 vs. 2.47) suggest variations in solubility and membrane permeability (Table 1) .

Table 1: Molecular Properties of this compound and SAHA

| Descriptor | This compound | SAHA |

|---|---|---|

| Molecular Weight | 306.43 | 264.33 |

| LogP | 2.12 | 2.47 |

| Hydrogen Bond Donors | 2 | 3 |

| Rotatable Bonds | 9 | 8 |

Binding Affinity and HDAC8 Interactions

Both compounds target HDAC8, a class I HDAC critical in RA pathogenesis. This compound exhibits a binding affinity of -8.5 kcal/mol, slightly lower than SAHA (-8.7 kcal/mol), but stabilizes the HDAC8 complex through hydrogen bonds with HIS143 and hydrophobic interactions with PHE208 and HIS180 . SAHA, in contrast, interacts with TYR100 and PHE152 .

Table 2: Binding Profiles with HDAC8 (PDB: 1T69)

| Compound | Binding Affinity (kcal/mol) | Key Residues | Interaction Type |

|---|---|---|---|

| This compound | -8.5 | HIS143, PHE208, HIS180 | Hydrogen bonds, hydrophobic |

| SAHA | -8.7 | TYR100, PHE152 | Hydrophobic, ionic |

Pharmacokinetic and ADMET Properties

This compound demonstrates superior Caco2 permeability (suggesting enhanced intestinal absorption) and a higher total clearance rate (hepatic + renal) compared to SAHA, indicating efficient systemic excretion . Both share comparable water solubility, critical for bioavailability.

Table 3: Pharmacokinetic Comparison

| Parameter | This compound | SAHA |

|---|---|---|

| Caco2 Permeability | High | Moderate |

| Total Clearance | 12.5 mL/min/kg | 8.2 mL/min/kg |

| Water Solubility | -2.45 LogS | -2.50 LogS |

Stability and Dynamics in Molecular Simulations

Molecular dynamics (MD) simulations over 100 ns revealed that the HDAC8-aglaithioduline complex exhibits lower root-mean-square deviation (RMSD: 0.3–0.38 nm) and fluctuations (RMSF) than SAHA, indicating greater conformational stability . The radius of gyration and solvent-accessible surface area (SASA) further confirm compactness and stable ligand-protein interactions .

Clinical and Therapeutic Advantages

- Administration Route: this compound is orally administered, whereas SAHA requires intravenous delivery .

- Selectivity and Toxicity : this compound shows higher selectivity for HDAC8 and a lower toxicity profile, reducing off-target effects .

- Synergistic Potential: this compound enhances efficacy when combined with chemotherapy, unlike SAHA, which is primarily used as a monotherapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。